Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the tetrazolopyrimidine family. Compounds with this core structure are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The presence of the tetrazolo[1,5-a]pyrimidine core makes this compound of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method is the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . For this specific compound, the reaction involves 4-chlorobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents on the ring can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like human neutrophil elastase, which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar compounds to methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate include other tetrazolopyrimidine derivatives. These compounds share the tetrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly alter their pharmacological properties . For example:
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a morpholine group instead of a chlorophenyl group, which may affect its biological activity.
5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines: These compounds have different aryl groups, which can influence their chemical reactivity and pharmacological effects.
The uniqueness of methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C14H14ClN5O2 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14ClN5O2/c1-3-10-11(13(21)22-2)12(8-4-6-9(15)7-5-8)20-14(16-10)17-18-19-20/h4-7,12H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
XTTGHBQBMNTVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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